molecular formula C14H11N3O3 B2447444 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034316-23-7

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Cat. No. B2447444
M. Wt: 269.26
InChI Key: OQOVZTRVNREDCG-UHFFFAOYSA-N
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Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” is a chemical compound with a molecular formula of C14H11N5O2 and a molecular weight of 281.275. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research into furan and pyrazine derivatives has shown potential in developing antimicrobial and antifungal agents. For instance, studies on nitrofurantoin analogues bearing furan and pyrazole scaffolds, such as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, have been conducted to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria, comparing their efficacy to that of Nitrofurantoin® (Hassan et al., 2020). This suggests a broad interest in furan derivatives for combating microbial resistance.

Synthesis of Novel Heterocyclic Compounds

Furan derivatives serve as key intermediates in the synthesis of a wide array of heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities. The synthesis of compounds like N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides from furan-3-carboxylic acid showcases the utility of furan derivatives in creating novel heterocycles with potential fungicidal applications (Kołodziejczyk et al., 2009).

Material Science and Supramolecular Chemistry

The role of furan derivatives extends into materials science and supramolecular chemistry, where their incorporation into larger molecular frameworks can lead to materials with unique properties. For instance, the study of the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds reveals insights into how heteroatom substitution influences π-based interactions and hydrogen bonding, which are critical for the stabilization of supramolecular architectures (Rahmani et al., 2016).

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(11-2-6-20-9-11)17-7-12-13(16-4-3-15-12)10-1-5-19-8-10/h1-6,8-9H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOVZTRVNREDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

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